molecular formula C9H15N3O2S B6719611 N,N-diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide

N,N-diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide

Cat. No.: B6719611
M. Wt: 229.30 g/mol
InChI Key: BOBHRRHBYAUUTN-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse biological activities, including antimicrobial, anticonvulsant, antidiabetic, anticancer, and anti-inflammatory properties. The compound's unique structure and functional groups make it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N,N-diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-4-11(5-2)8(13)6-12-9(14)15-7(3)10-12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBHRRHBYAUUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)SC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of N,N-diethyl-2-(5-methyl-1,3,4-thiadiazol-3-yl)acetamide with oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide exhibits antimicrobial properties, making it useful in developing new antibiotics and antifungal agents.

Medicine: Medically, the compound has shown potential as an anticonvulsant and antidiabetic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, the compound is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Other acetamide derivatives: These compounds also contain the acetamide group and are used in various pharmaceutical applications.

Uniqueness: N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide stands out due to its specific substitution pattern and the presence of the thiadiazole ring, which contributes to its unique biological and chemical properties.

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